molecular formula C25H30N4O4 B14957689 N~2~-[2-(4-benzylpiperazino)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

N~2~-[2-(4-benzylpiperazino)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B14957689
M. Wt: 450.5 g/mol
InChI Key: RXTNKPVAPJCPME-UHFFFAOYSA-N
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Description

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The synthesized products are then purified by column chromatography using silica gel and characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanoborohydride for reductive amination, methanol as a solvent, and various oxidizing and reducing agents depending on the specific reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination with substituted aromatic aldehydes yields various substituted phenyl-2H-chromen-2-one derivatives .

Scientific Research Applications

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific structure, which allows it to effectively block 5-HT3 receptors and modulate serotonergic transmission. This makes it a promising candidate for further research in neuropharmacology and other fields .

Properties

Molecular Formula

C25H30N4O4

Molecular Weight

450.5 g/mol

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,6-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C25H30N4O4/c1-27-21-13-19(32-2)14-23(33-3)20(21)15-22(27)25(31)26-16-24(30)29-11-9-28(10-12-29)17-18-7-5-4-6-8-18/h4-8,13-15H,9-12,16-17H2,1-3H3,(H,26,31)

InChI Key

RXTNKPVAPJCPME-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCC(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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